Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

Catalog No.
S869570
CAS No.
113589-26-7
M.F
C7H7BrO3S
M. Wt
251.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carbo...

CAS Number

113589-26-7

Product Name

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

IUPAC Name

methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

Molecular Formula

C7H7BrO3S

Molecular Weight

251.1 g/mol

InChI

InChI=1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3

InChI Key

BHECESYNGLJWQG-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(S1)C(=O)OC)O)Br

Canonical SMILES

CC1=C(C(=C(S1)C(=O)OC)O)Br
  • Synthesis of Heterocyclic Compounds
    • Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate may be used as a starting material for the synthesis of more complex heterocyclic compounds. Heterocyclic compounds are organic molecules with a ring structure containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. These compounds have various applications in medicinal chemistry and materials science [PubChem, Methyl 4-bromo-3-methylthiophene-2-carboxylate, ].

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is an organic compound characterized by its unique thiophene ring structure, which incorporates a bromine atom, a hydroxyl group, and a methylthiol substituent. Its molecular formula is C7H7BrO3S, and it has a molecular weight of approximately 251.1 g/mol. This compound exhibits notable chemical properties due to the presence of the bromine atom and functional groups that influence its reactivity and biological activity .

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles under suitable conditions, leading to the formation of new compounds.
  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Reduction Reactions: The hydroxyl group can undergo reduction to yield corresponding alcohols or other derivatives.

These reactions are significant for synthesizing derivatives that may possess enhanced biological activities or different chemical properties .

Research indicates that methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains.
  • Antioxidant Activity: The compound may scavenge free radicals, contributing to its potential health benefits.
  • Pharmacological Potential: Preliminary studies suggest it could have implications in drug development for various therapeutic areas, though more research is needed to fully elucidate these effects .

Several methods have been developed for synthesizing methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate:

  • Bromination of Thiophene Derivatives: Starting from a thiophene precursor, bromination can introduce the bromine atom at the desired position.
  • Hydroxylation Reactions: Hydroxylation of the appropriate thiophene derivative can be achieved using oxidizing agents.
  • Carboxylation and Esterification: The introduction of carboxylic acid groups followed by esterification with methanol yields the final product.

These synthesis routes allow for the production of this compound in a laboratory setting with varying degrees of yield and purity .

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate has several applications:

  • Pharmaceutical Industry: It serves as a potential lead compound in drug discovery efforts, particularly in developing antimicrobial agents.
  • Agricultural Chemicals: Its biological activity makes it a candidate for use as a pesticide or herbicide.
  • Material Science: The compound may be explored for its properties in developing new materials or coatings due to its unique chemical structure .

Interaction studies involving methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate focus on its biological interactions with various biomolecules:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.
  • Enzyme Inhibition Assays: Investigating its potential to inhibit specific enzymes may reveal therapeutic targets for drug development.

These studies are crucial for assessing the safety and efficacy of this compound in therapeutic applications .

Similar Compounds

Several compounds share structural similarities with methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate. Here are some notable examples:

Compound NameStructural Features
Methyl 3-hydroxythiophene-2-carboxylateLacks bromine; contains only one hydroxyl group
Methyl 4-methoxy-3-hydroxythiophene-2-carboxylateContains a methoxy group instead of bromine
Methyl 4-chloro-3-hydroxythiophene-2-carboxylateChlorine substituent instead of bromine

Uniqueness

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups and the presence of both bromine and methylthio groups. This combination enhances its reactivity and potential biological activities compared to similar compounds, making it a valuable candidate for further research and application in various fields .

XLogP3

3.1

Wikipedia

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

Dates

Modify: 2023-08-16

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